![molecular formula C17H11ClN2O3S B2429148 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide CAS No. 406926-63-4](/img/structure/B2429148.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide
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Overview
Description
“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is present in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The initial synthetic endeavor begins with the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by elemental analysis and various spectroscopic techniques .Scientific Research Applications
Detection of Carcinogenic Lead
The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, which is used for the detection of carcinogenic lead. This is significant as exposure to lead ions (Pb2+) can cause various health issues, including brain issues, behavioral problems, cardiovascular problems, learning disability, muscle paralysis, memory failures, irritability, reproductive issues, and hearing disorders .
Anti-Inflammatory Activities
Thiazoles, a class of compounds to which our compound belongs, have been found to exhibit significant analgesic and anti-inflammatory activities. This makes them potentially useful in the treatment of conditions such as rheumatoid arthritis and osteoarthritis .
Antitumor Evaluation
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which are related to our compound, were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
Rheumatic Treatment
The compound is usually used for treating rheumatic conditions. Rheumatic diseases affect your joints and muscles. Some, like osteoarthritis, are the result of wear and tear. Others, such as rheumatoid arthritis, are immune system problems .
Chemical Research
The compound is also used in chemical research, particularly in the synthesis of other compounds. For example, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549 and mcf-7 cell lines .
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines .
Action Environment
It has been suggested that similar compounds can be used for the significant detection of the carcinogenic heavy metal ion, lead (pb2+), via a reliable electrochemical approach .
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S/c18-12-4-1-10(2-5-12)16(21)20-17-19-13(8-24-17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYPRHHHUFEITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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